Diethylene glycol, dibenzenesulfonate
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Overview
Description
Diethylene glycol, dibenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is a derivative of diethylene glycol, which is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste. Diethylene glycol is widely used as a solvent and in the production of various consumer products. The dibenzenesulfonate derivative is known for its applications in various industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diethylene glycol, dibenzenesulfonate typically involves the esterification of diethylene glycol with benzenesulfonic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under controlled temperature conditions. The general reaction scheme is as follows:
Diethylene glycol+Benzenesulfonic acid→Diethylene glycol, dibenzenesulfonate+Water
The reaction is typically conducted at temperatures ranging from 90°C to 200°C, and the reaction time can vary from 6 to 16 hours depending on the specific conditions and desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diethylene glycol and benzenesulfonic acid are mixed and heated. The reaction mixture is continuously stirred to ensure uniformity, and the water produced during the reaction is removed through distillation. The crude product is then purified through neutralization, washing, and vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethylene glycol, dibenzenesulfonate undergoes various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The compound can be hydrolyzed back to diethylene glycol and benzenesulfonic acid in the presence of water and an acid or base catalyst.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Esterification: Benzenesulfonic acid, sulfuric acid (catalyst), diethylene glycol, heat.
Hydrolysis: Water, acid or base catalyst, heat.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, heat.
Major Products Formed
Esterification: this compound.
Hydrolysis: Diethylene glycol, benzenesulfonic acid.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Diethylene glycol, dibenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to act as a solubilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of diethylene glycol, dibenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a solubilizing agent, enhancing the solubility of hydrophobic molecules in aqueous solutions. It can also interact with enzymes and proteins, affecting their activity and stability. The sulfonate group can participate in ionic interactions with positively charged residues on proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol, dibenzenesulfonate
- Triethylene glycol, dibenzenesulfonate
- Polyethylene glycol, dibenzenesulfonate
Uniqueness
Diethylene glycol, dibenzenesulfonate is unique due to its specific molecular structure, which provides a balance between hydrophilicity and hydrophobicity. This property makes it an effective solubilizing agent and plasticizer. Compared to ethylene glycol, dibenzenesulfonate, it has a higher molecular weight and different solubility characteristics. Triethylene glycol, dibenzenesulfonate and polyethylene glycol, dibenzenesulfonate have higher molecular weights and different physical properties, making them suitable for different applications .
Properties
CAS No. |
77918-08-2 |
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Molecular Formula |
C16H18O7S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyloxy)ethoxy]ethyl benzenesulfonate |
InChI |
InChI=1S/C16H18O7S2/c17-24(18,15-7-3-1-4-8-15)22-13-11-21-12-14-23-25(19,20)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
PMHQHOMDFWRZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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